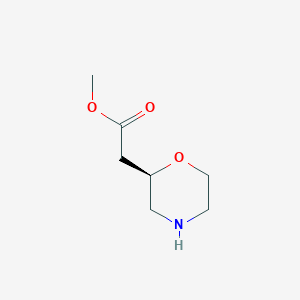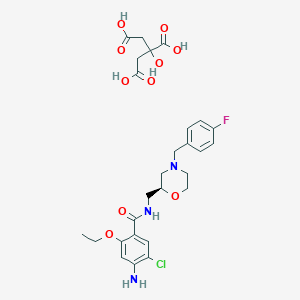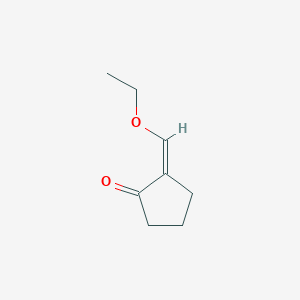
2-(Ethoxymethylidene)cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethoxymethylidene)cyclopentan-1-one is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclopentanone, featuring an ethoxymethylidene group attached to the cyclopentanone ring
Synthetic Routes and Reaction Conditions:
Morita-Baylis-Hillman Reaction: One practical method for preparing this compound involves the Morita-Baylis-Hillman reaction.
Aldol Condensation: Another method involves the aldol condensation of furfural with cyclopentanone.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be scaled up for industrial applications, particularly the aldol condensation method due to its high efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxymethylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclopentanone derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Ethoxymethylidene)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism by which 2-(Ethoxymethylidene)cyclopentan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethoxymethylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.
Vergleich Mit ähnlichen Verbindungen
Cyclopentenone: Shares the cyclopentanone core but lacks the ethoxymethylidene group.
Cyclohexenone: Similar structure but with a six-membered ring.
Cycloheptenone: Contains a seven-membered ring.
Uniqueness: 2-(Ethoxymethylidene)cyclopentan-1-one is unique due to the presence of the ethoxymethylidene group, which imparts distinct chemical reactivity and potential for diverse applications. This group allows for specific interactions with biological molecules, making it a valuable compound in medicinal chemistry and biochemical research .
Eigenschaften
Molekularformel |
C8H12O2 |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
(2Z)-2-(ethoxymethylidene)cyclopentan-1-one |
InChI |
InChI=1S/C8H12O2/c1-2-10-6-7-4-3-5-8(7)9/h6H,2-5H2,1H3/b7-6- |
InChI-Schlüssel |
QECWPUUVMSLLIO-SREVYHEPSA-N |
Isomerische SMILES |
CCO/C=C\1/CCCC1=O |
Kanonische SMILES |
CCOC=C1CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3R,7R,10S,13S,14R,15S,17R)-1,15-dihydroxy-17-[(1S,2S)-1-hydroxy-1-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,14-trimethyl-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icos-18-en-5-one](/img/structure/B15239323.png)
![8-Hydroxyimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15239328.png)
![4-(2-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15239334.png)
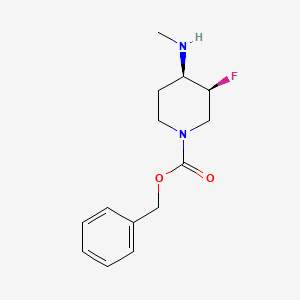
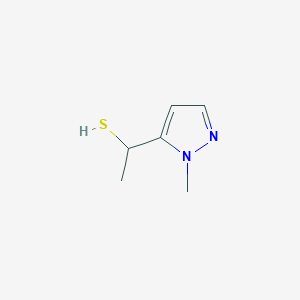
![{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B15239347.png)
![Methyl 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B15239348.png)
![2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B15239355.png)
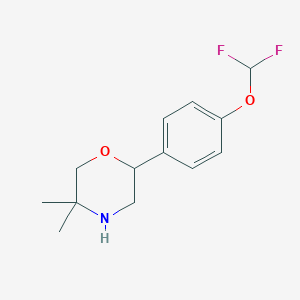
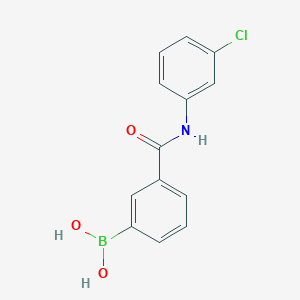
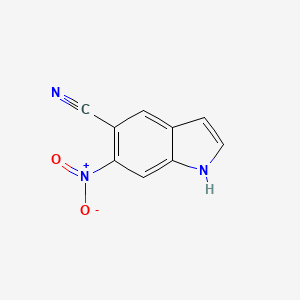
![2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol](/img/structure/B15239380.png)
